molecular formula C15H9BrO2 B158737 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione CAS No. 1801-20-3

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B158737
CAS No.: 1801-20-3
M. Wt: 301.13 g/mol
InChI Key: GEUAEOKKYUSIJF-UHFFFAOYSA-N
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Description

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentene ring. The presence of bromine and phenyl groups in the molecule can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione typically involves the bromination of 2-phenyl-1H-indene-1,3(2H)-dione. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation and reduction reactions can produce quinones or alcohols, respectively.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione depends on its specific interactions with molecular targets. The presence of the bromine and phenyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-indene-1,3(2H)-dione: Lacks the bromine atom, which can affect its reactivity and biological activity.

    2-Bromo-1H-indene-1,3(2H)-dione: Lacks the phenyl group, which can influence its chemical properties and applications.

    2-Bromo-2-methyl-1H-indene-1,3(2H)-dione:

Uniqueness

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is unique due to the presence of both bromine and phenyl groups, which can enhance its reactivity and potential applications in various fields. The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-bromo-2-phenylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUAEOKKYUSIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170915
Record name 1,3-Indandione, 2-bromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801-20-3
Record name 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2-phenylindan-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1801-20-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Indandione, 2-bromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-2-PHENYLINDAN-1,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY9A648KXS
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